6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as PDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is not fully understood, but it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function, and its modulation by 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to improve cognitive performance in animal models.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In animal models, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to improve cognitive performance, reduce anxiety-like behavior, and inhibit the growth of cancer cells. 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one in lab experiments is its high yield and relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Future Directions
There are several future directions for research on 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one. One direction is to further explore its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to investigate its potential as a cognitive enhancer in animal models and humans. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to explore its potential applications in various fields.
In conclusion, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound with potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. Its synthesis method is relatively simple, and it has been found to have a range of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethoxybenzaldehyde, 2-fluorobenzyl bromide, and 2-pyridylhydrazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one as a yellow solid with a high yield.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to have antitumor activity against a range of cancer cell lines. In neuroscience, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function. In cancer research, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCTSQSYYAURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.